molecular formula C12H15N3OS B3097266 1-[3-(Thiophen-3-YL)-1,2,4-oxadiazol-5-YL]cyclohexan-1-amine CAS No. 1306912-69-5

1-[3-(Thiophen-3-YL)-1,2,4-oxadiazol-5-YL]cyclohexan-1-amine

Cat. No.: B3097266
CAS No.: 1306912-69-5
M. Wt: 249.33
InChI Key: CPCKJSQTVIGITL-UHFFFAOYSA-N
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Description

1-[3-(Thiophen-3-YL)-1,2,4-oxadiazol-5-YL]cyclohexan-1-amine is a compound that features a thiophene ring, an oxadiazole ring, and a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(Thiophen-3-YL)-1,2,4-oxadiazol-5-YL]cyclohexan-1-amine typically involves the formation of the oxadiazole ring through the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . The thiophene ring can be introduced through various methods, including the reaction of thiophene derivatives with appropriate reagents .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[3-(Thiophen-3-YL)-1,2,4-oxadiazol-5-YL]cyclohexan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced to form amines or other derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the oxadiazole ring can produce amines .

Scientific Research Applications

1-[3-(Thiophen-3-YL)-1,2,4-oxadiazol-5-YL]cyclohexan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-(Thiophen-3-YL)-1,2,4-oxadiazol-5-YL]cyclohexan-1-amine involves its interaction with molecular targets through its thiophene and oxadiazole rings. These interactions can affect various biological pathways, depending on the specific application. For example, the compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-(Thiophen-3-YL)-1,2,4-oxadiazol-5-YL]cyclohexan-1-amine is unique due to the combination of its three distinct rings, which confer specific chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3OS/c13-12(5-2-1-3-6-12)11-14-10(15-16-11)9-4-7-17-8-9/h4,7-8H,1-3,5-6,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPCKJSQTVIGITL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=NC(=NO2)C3=CSC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3-(Thiophen-3-YL)-1,2,4-oxadiazol-5-YL]cyclohexan-1-amine
Reactant of Route 2
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1-[3-(Thiophen-3-YL)-1,2,4-oxadiazol-5-YL]cyclohexan-1-amine
Reactant of Route 3
1-[3-(Thiophen-3-YL)-1,2,4-oxadiazol-5-YL]cyclohexan-1-amine
Reactant of Route 4
1-[3-(Thiophen-3-YL)-1,2,4-oxadiazol-5-YL]cyclohexan-1-amine
Reactant of Route 5
1-[3-(Thiophen-3-YL)-1,2,4-oxadiazol-5-YL]cyclohexan-1-amine
Reactant of Route 6
Reactant of Route 6
1-[3-(Thiophen-3-YL)-1,2,4-oxadiazol-5-YL]cyclohexan-1-amine

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